11-Fluoro-2-undecanone
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Overview
Description
11-Fluoro-2-undecanone: is an organic compound with the molecular formula C11H21FO It is a fluorinated ketone, characterized by the presence of a fluorine atom at the eleventh position and a carbonyl group at the second position of the undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-2-undecanone can be achieved through several methods:
Grignard Reaction: Another approach is the Grignard reaction where a fluorinated Grignard reagent reacts with a suitable precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using fluorine gas or fluorinating agents in specialized reactors designed to handle the reactivity and toxicity of fluorine .
Chemical Reactions Analysis
Types of Reactions
11-Fluoro-2-undecanone undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Fluoro-2-undecanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Fluoro-2-undecanone involves its interaction with molecular targets through its carbonyl and fluorine functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions , while the fluorine atom can influence the compound’s lipophilicity and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Undecanone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
11-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
11-Bromo-2-undecanone: Contains a bromine atom, which also affects its chemical behavior differently compared to fluorine.
Uniqueness
11-Fluoro-2-undecanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects . This makes it more reactive in certain substitution reactions and influences its biological activity .
Properties
CAS No. |
463-27-4 |
---|---|
Molecular Formula |
C11H21FO |
Molecular Weight |
188.28 g/mol |
IUPAC Name |
11-fluoroundecan-2-one |
InChI |
InChI=1S/C11H21FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
YYAOHFVQNSJCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCF |
Origin of Product |
United States |
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